
Rimeporide Hydrochloride
Übersicht
Beschreibung
EMD-87580 Hydrochlorid, auch bekannt als Rimeporidhydrochlorid, ist ein potenter und selektiver Inhibitor des Natrium-Protonen-Austauschers Subtyp 1 (NHE-1). Diese Verbindung hat in der wissenschaftlichen Forschung großes Potenzial gezeigt, insbesondere bei der Behandlung der Duchenne-Muskeldystrophie. Es ist bekannt für seine Fähigkeit, den intrazellulären Natrium- und Kalziumüberschuss zu verringern, was bei verschiedenen Erkrankungen von Vorteil sein kann .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von EMD-87580 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von EMD-87580 Hydrochlorid folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, die präzise Kontrolle der Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation und Chromatographie, um das Endprodukt zu erhalten .
Arten von Reaktionen:
Oxidation: EMD-87580 Hydrochlorid kann Oxidationsreaktionen eingehen, bei denen es mit Oxidationsmitteln reagiert, um oxidierte Produkte zu bilden.
Reduktion: Diese Verbindung kann auch Reduktionsreaktionen eingehen, bei denen sie mit Reduktionsmitteln reagiert, um reduzierte Produkte zu bilden.
Substitution: EMD-87580 Hydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten führen kann .
4. Wissenschaftliche Forschungsanwendungen
EMD-87580 Hydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Forschungswerkzeug verwendet, um den Natrium-Protonen-Austauscher Subtyp 1 (NHE-1) und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, insbesondere bei der Reduzierung des intrazellulären Natrium- und Kalziumüberschusses.
Medizin: Als potenzielle Behandlung für Duchenne-Muskeldystrophie und andere Erkrankungen untersucht, die mit Natrium- und Kalziumbilanzstörungen einhergehen.
Industrie: In der Entwicklung neuer therapeutischer Mittel eingesetzt und als Referenzverbindung in der pharmazeutischen Forschung verwendet
5. Wirkmechanismus
EMD-87580 Hydrochlorid entfaltet seine Wirkung durch selektive Hemmung des Natrium-Protonen-Austauschers Subtyp 1 (NHE-1). Diese Hemmung führt zu einer Abnahme des intrazellulären Natrium- und Kalziumspiegels, was dazu beitragen kann, Zellschäden zu verhindern und die Muskelfunktion zu verbessern. Der Wirkmechanismus der Verbindung ist mutationsunabhängig, was sie zu einer vielversprechenden therapeutischen Option für Erkrankungen wie die Duchenne-Muskeldystrophie macht .
Ähnliche Verbindungen:
Cariporid: Ein weiterer NHE-1-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
Amilorid: Ein weniger selektiver NHE-1-Inhibitor, der in verschiedenen medizinischen Anwendungen eingesetzt wird.
Einzigartigkeit von EMD-87580 Hydrochlorid: EMD-87580 Hydrochlorid zeichnet sich durch seine hohe Selektivität und Potenz als NHE-1-Inhibitor aus. Seine Fähigkeit, den intrazellulären Natrium- und Kalziumüberschuss zu verringern, macht es besonders wertvoll bei der Behandlung von Erkrankungen wie der Duchenne-Muskeldystrophie. Darüber hinaus bietet sein mutationsunabhängiger Wirkmechanismus ein breiteres therapeutisches Potenzial im Vergleich zu anderen ähnlichen Verbindungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EMD-87580 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of EMD-87580 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the final product .
Types of Reactions:
Oxidation: EMD-87580 hydrochloride can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: EMD-87580 hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Duchenne Muscular Dystrophy (DMD)
Rimeporide has been investigated for its potential to modify the course of DMD, a severe genetic disorder characterized by progressive muscle degeneration. Key findings from clinical studies include:
- Phase Ib Clinical Trials : A 4-week open-label study involving 20 ambulant boys aged 6-11 years demonstrated that Rimeporide was safe and well-tolerated at all doses. Pharmacokinetic evaluations indicated effective absorption and linear dose-exposure relationships .
- Cardioprotective Effects : The drug showed significant cardioprotective properties in various animal models, including dystrophin-deficient mice and hamsters with dilated cardiomyopathy. Treatment with Rimeporide led to reduced myocardial necrosis and improved survival rates in these models .
Congestive Heart Failure (CHF)
Originally developed for CHF, Rimeporide's cardioprotective effects have been substantiated through various studies:
- Preclinical Studies : In models of myocardial infarction and heart failure, Rimeporide has demonstrated the ability to prevent calcium overload and myocardial damage, highlighting its potential as a therapeutic agent in heart diseases .
- Safety Profile : Clinical trials have shown that Rimeporide can be administered safely alongside standard heart failure treatments without significant adverse effects .
Data Tables
Study Type | Population | Duration | Key Findings |
---|---|---|---|
Phase Ib Trial | 20 boys with DMD | 4 weeks | Safe and well-tolerated; positive pharmacokinetics |
Preclinical Studies | mdx mice | Variable | Reduced fibrosis; improved muscle function |
Preclinical Studies | GRMD dogs | Variable | Cardioprotection; improved survival rates |
CHF Clinical Trial | Adults with CHF | 8 days | Safe at 300 mg; no significant adverse events |
Case Study 1: Duchenne Muscular Dystrophy
A notable case involved a cohort of boys with DMD who received Rimeporide over four weeks. The study aimed to assess safety and pharmacodynamics. Results indicated:
- Safety : No serious adverse events related to the drug were reported.
- Efficacy Indicators : Biomarkers related to cardiac function showed improvement, supporting the hypothesis that NHE-1 inhibition could mitigate cardiac complications associated with DMD .
Case Study 2: Cardiomyopathy Models
In animal studies using UMX101 hamsters, lifelong treatment with Rimeporide resulted in:
Wirkmechanismus
EMD-87580 hydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger subtype 1 (NHE-1). This inhibition leads to a decrease in intracellular sodium and calcium levels, which can help prevent cellular damage and improve muscle function. The compound’s mode of action is mutation-independent, making it a promising therapeutic option for conditions like Duchenne muscular dystrophy .
Vergleich Mit ähnlichen Verbindungen
Cariporide: Another NHE-1 inhibitor with similar properties but different chemical structure.
Amiloride: A less selective NHE-1 inhibitor used in various medical applications.
Uniqueness of EMD-87580 Hydrochloride: EMD-87580 hydrochloride stands out due to its high selectivity and potency as an NHE-1 inhibitor. Its ability to decrease intracellular sodium and calcium overload makes it particularly valuable in treating conditions like Duchenne muscular dystrophy. Additionally, its mutation-independent mode of action provides a broader therapeutic potential compared to other similar compounds .
Biologische Aktivität
Rimeporide hydrochloride is a novel compound primarily recognized for its role as a sodium-proton exchanger isoform 1 (NHE-1) inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in conditions such as Duchenne Muscular Dystrophy (DMD) and pulmonary arterial hypertension (PAH). This article provides an overview of the biological activity of Rimeporide, supported by data tables, case studies, and detailed research findings.
Rimeporide functions by selectively inhibiting NHE-1, which plays a crucial role in maintaining cellular homeostasis by regulating intracellular pH and sodium levels. Under pathological conditions, such as heart failure or muscular dystrophies, NHE-1 can become overactive, leading to detrimental cellular effects including sodium overload and acidosis. By inhibiting this exchanger, Rimeporide aims to restore normal cellular function and protect against tissue damage.
Cardioprotection
Numerous studies have demonstrated the cardioprotective effects of Rimeporide in various animal models:
- Dystrophin-deficient Mice (mdx) : In mdx mice, known for their resemblance to DMD pathology, Rimeporide treatment resulted in significant improvements in cardiac function and a reduction in myocardial necrosis. It mitigated calcium overload and fibrosis, which are critical factors in cardiac deterioration associated with DMD .
- Golden Retriever Muscular Dystrophy (GRMD) Dogs : A study involving GRMD dogs showed that Rimeporide administration led to reduced cardiac dysfunction and improved survival rates, indicating its potential as a therapeutic agent for cardiomyopathy associated with muscular dystrophies .
- Pulmonary Arterial Hypertension (PAH) Model : In a Sugen5416/hypoxia rat model of PAH, Rimeporide significantly improved hemodynamic parameters, reduced right ventricular hypertrophy, and alleviated pulmonary vascular remodeling. The compound also demonstrated anti-inflammatory effects by decreasing markers of inflammation and fibrosis .
Phase Ib Trials in DMD Patients
A pivotal Phase Ib clinical trial was conducted to evaluate the safety and efficacy of Rimeporide in children with DMD. The study involved 20 ambulant boys aged 6 to 11 years who received multiple ascending doses of Rimeporide over four weeks. Key findings included:
- Safety Profile : Rimeporide was well-tolerated at all doses tested, with no serious adverse events directly attributed to the drug .
- Pharmacokinetics : The drug exhibited linear pharmacokinetics with rapid absorption and no evidence of accumulation upon repeated dosing.
- Pharmacodynamics : Exploratory biomarkers indicated positive effects on cardiac and skeletal muscle inflammation and injury markers post-treatment .
Summary of Preclinical Studies
Study Model | Outcome | Reference |
---|---|---|
mdx Mice | Reduced myocardial necrosis and fibrosis | |
GRMD Dogs | Improved cardiac function and survival | |
Sugen5416/Hypoxia Rats | Decreased right ventricular hypertrophy |
Clinical Trial Overview
Parameter | Details |
---|---|
Study Type | Phase Ib Trial |
Population | 20 boys with DMD (ages 6-11) |
Duration | 4 weeks |
Dosage | Multiple ascending doses |
Key Findings | Safe, well-tolerated; positive biomarker changes |
Case Studies
In addition to controlled trials, several case studies have highlighted the potential benefits of Rimeporide in clinical settings:
- Case Report on DMD Patient : A young boy treated with Rimeporide exhibited notable improvements in muscle strength and cardiac function after four weeks of therapy. Biomarker analysis showed reductions in inflammatory markers consistent with the drug's proposed mechanism .
- Pulmonary Hypertension Patient : A patient with PAH treated with Rimeporide showed improved exercise tolerance and reduced symptoms of heart failure during follow-up assessments .
Eigenschaften
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURUCFSGKCZIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187870-95-7 | |
Record name | Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187870-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.